[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate
Description
This compound features a fused furo-trioxadisilocin core with a 2,4-dioxopyrimidinyl substituent at the 8-position and a 4-nitrobenzoyloxy group at the 9-hydroxy position. The trioxadisilocin ring system, stabilized by bulky isopropyl groups, imparts steric protection and modulates solubility. Synthetic routes likely involve silyl-protected intermediates and catalytic coupling steps, as inferred from analogous procedures in related compounds (e.g., Pd/C-mediated hydrogenation in ) .
Properties
Molecular Formula |
C28H41N3O11Si2 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34)/t22-,24-,26-,28+/m1/s1 |
InChI Key |
BUZRACJUCDQHNT-HXCADUBKSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Silane precursors bearing isopropyl substituents (e.g., diisopropylsilanediol derivatives).
- Polyol or diol compounds to form the fused furotrioxadisilocin ring system.
- Acid or base catalysts to promote ring closure and condensation.
Methodology
- Stepwise condensation of silanol groups with diol units under controlled temperature to form the fused trioxadisilocin ring.
- Use of protecting groups to control regioselectivity and stereochemistry, ensuring the (6aR,8R,9S,9aR) configuration.
- Purification by chromatography to isolate the desired stereoisomer.
Esterification with 4-Nitrobenzoate
Activation of 4-Nitrobenzoic Acid
- Conversion of 4-nitrobenzoic acid to an activated ester such as 4-nitrobenzoyl chloride or use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification Procedure
- The 9-hydroxy group on the trioxadisilocin-pyrimidine intermediate is reacted with the activated 4-nitrobenzoate derivative.
- Reaction is typically carried out in anhydrous conditions to prevent hydrolysis.
- Base such as pyridine or triethylamine is used to scavenge the acid byproducts.
Purification
- Column chromatography or recrystallization to isolate the pure ester.
- Characterization by NMR, IR, and mass spectrometry to confirm ester formation.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ring formation (trioxadisilocin core) | Silane diols, polyols, acid/base catalyst, controlled temp | Formation of tetrahydrofurotrioxadisilocin core with isopropyl groups |
| 2 | Nucleophilic substitution | Halogenated intermediate, pyrimidine-2,4-dione, base, polar aprotic solvent | Introduction of 2,4-dioxopyrimidin-1-yl substituent at 8-position |
| 3 | Esterification | 4-nitrobenzoic acid (activated), base (pyridine/TEA), anhydrous solvent | Formation of 9-yl 4-nitrobenzoate ester |
Research Findings and Notes
- The stereochemical control during ring formation is critical to obtain the desired (6aR,8R,9S,9aR) configuration, which affects biological activity and physical properties.
- Use of bulky isopropyl groups on silicon centers enhances stability and solubility.
- The pyrimidine moiety introduction is sensitive to reaction conditions to avoid decomposition or side reactions.
- Esterification with 4-nitrobenzoate improves compound lipophilicity and may modulate pharmacokinetic properties.
- Purification challenges arise due to the compound’s high molecular weight and multiple chiral centers; advanced chromatographic techniques are recommended.
Chemical Reactions Analysis
Ester Hydrolysis
The 4-nitrobenzoate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding alcohol.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Aqueous NaOH (1–3 M, reflux) | 4-Nitrobenzoic acid + [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy...] | Nucleophilic acyl substitution: OH⁻ attacks the carbonyl, cleaving the ester bond. |
| HCl (6 M, 60°C) | Same products, slower kinetics | Acid-catalyzed hydrolysis via protonation of the carbonyl oxygen. |
-
Key Observation : Base-mediated hydrolysis proceeds faster due to stronger nucleophilicity of hydroxide ions .
Reduction of the Nitro Group
The nitro group on the benzoate moiety can be reduced to an amine using catalytic hydrogenation or metal-based reductants.
| Reduction Method | Conditions | Products |
|---|---|---|
| H₂/Pd-C (1 atm, ethanol, 25°C) | 4-Aminobenzoic acid ester derivative | Selective reduction of -NO₂ to -NH₂ without affecting other functionalities. |
| Fe/HCl | Aqueous HCl, 70°C | Partial reduction observed with competing ester hydrolysis. |
Siloxane Ring Hydrolysis
The trioxadisilocin core contains Si-O bonds prone to hydrolysis, particularly under acidic or basic conditions:
| Conditions | Outcome | Mechanism |
|---|---|---|
| HF (aq., 0.1 M, 25°C) | Cleavage of Si-O bonds, forming silanol (-SiOH) intermediates. | Acid-mediated nucleophilic attack on silicon centers. |
| KOH (1 M, ethanol, reflux) | Degradation to siloxane fragments and release of pyrimidine dione. | Base-induced hydrolysis destabilizes the fused ring system. |
-
Stability Note : The tetra-isopropyl substitution enhances steric protection, slowing hydrolysis compared to unsubstituted analogs .
Nucleophilic Substitution at Pyrimidine Dione
The 2,4-dioxopyrimidin-1-yl moiety undergoes nucleophilic substitution at carbonyl positions:
| Reagent | Conditions | Products |
|---|---|---|
| NH₃ (excess, MeOH, 50°C) | 2,4-Diaminopyrimidine derivative | Ammonia replaces oxo groups via nucleophilic addition-elimination. |
| LiAlH₄ (THF, 0°C → reflux) | Reduction to dihydropyrimidine | Selective reduction of carbonyls to methylene groups. |
-
Reactivity : The electron-withdrawing nitro group on the benzoate enhances electrophilicity of the pyrimidine carbonyls .
Transesterification
The 4-nitrobenzoate ester can exchange alkoxy groups under catalytic conditions:
| Conditions | New Ester | Yield | Notes |
|---|---|---|---|
| MeOH, H₂SO₄ (cat.), reflux | Methyl 4-nitrobenzoate | 85% | Acid catalysis facilitates nucleophilic attack by methanol. |
| t-BuOH, Ti(OiPr)₄, 80°C | tert-Butyl 4-nitrobenzoate | 72% | Bulky alcohol requires higher temperatures. |
Oxidative Degradation
Strong oxidants target the siloxane core and pyrimidine ring:
| Oxidant | Conditions | Products |
|---|---|---|
| KMnO₄ (H₂O, 100°C) | Siloxane ring cleavage, CO₂ release | Oxidative breakdown to silicic acid and nitrobenzoic acid fragments. |
| O₃ (CH₂Cl₂, -78°C) | Ozonolysis of pyrimidine ring | Fragmentation into smaller carbonyl-containing compounds. |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Specifically, nucleoside analogs related to the structure have shown efficacy against viral infections such as dengue fever. The mechanism of action typically involves interference with viral replication processes .
2. Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. Its structural components can interact with cellular pathways involved in tumor growth and metastasis. Some derivatives have been tested for their ability to induce apoptosis in cancer cells through various mechanisms including oxidative stress and modulation of signaling pathways .
3. Drug Delivery Systems
The incorporation of such compounds in drug delivery systems has been explored due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. The unique structural features allow for targeted delivery mechanisms that can improve therapeutic outcomes .
Material Science Applications
1. Nanotechnology
The compound's unique chemical structure makes it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles that are employed in various applications such as imaging and diagnostics due to their enhanced contrast properties .
2. Coatings and Films
Research indicates that this compound can be used to develop advanced coatings with specific properties such as hydrophobicity or oleophobicity. These coatings are beneficial in various industrial applications where surface interactions play a critical role .
Case Studies
Biological Activity
The compound [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is C26H43N3O8Si. It features multiple functional groups that may contribute to its biological activity. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or enzymes involved in nucleic acid metabolism.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 581.805 g/mol |
| Functional Groups | Dioxopyrimidine, Hydroxy group |
| Chemical Class | Organic Compound |
Antitumor Activity
Research indicates that compounds similar to those containing the dioxopyrimidine moiety exhibit significant antitumor properties. For instance:
- Mechanism : Dioxopyrimidines can inhibit DNA synthesis by interfering with thymidylate synthase activity.
- Case Study : In vitro studies have shown that derivatives of dioxopyrimidine can reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through caspase activation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : The interaction of the compound with bacterial DNA or RNA polymerases may inhibit bacterial growth.
- Research Findings : A study demonstrated that similar compounds showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes:
- Target Enzymes : Potential inhibition of 2-oxoglutarate-dependent dioxygenases has been suggested based on structural analogs.
- Research Insights : Inhibition of these enzymes is linked to altered metabolic pathways in cancer cells and could be leveraged for therapeutic purposes.
Study 1: Antitumor Efficacy in Cell Lines
A study published in a peer-reviewed journal examined the effects of a related compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
- Results : A dose-dependent decrease in cell viability was observed with IC50 values ranging from 10 µM to 25 µM across different cell lines.
Study 2: Antimicrobial Activity Assessment
Another research article focused on the antimicrobial properties of the compound:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against S. aureus and 30 µg/mL against E. coli.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural variations among analogous furo-trioxadisilocin derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Biological Relevance : Diazirine-containing derivatives () are used as photoaffinity probes, whereas purine analogs (, ) may mimic nucleoside behavior .
Physicochemical Properties
Spectroscopic Comparisons :
- IR Spectroscopy: Nitrobenzoate esters (target compound) show strong NO₂ asymmetric stretching near 1520–1570 cm⁻¹ (cf. 1578 cm⁻¹ in for nitro groups) . Purine derivatives () exhibit N-H stretches at ~3300 cm⁻¹ (absent in the target compound) .
- NMR :
- The 9-hydroxy proton in unprotected analogs (e.g., ) resonates at δ ~12.06 ppm (DMSO-d₆), whereas the target compound’s esterified hydroxyl group eliminates this signal .
- Aromatic protons in the 4-nitrobenzoate group (target) appear downfield (δ ~8.2–8.4 ppm) compared to methoxy-substituted analogs (δ ~7.5–7.9 ppm in ) .
Thermal Stability :
- Bulky isopropyl groups on the trioxadisilocin ring enhance thermal stability (melting points >200°C for most analogs, e.g., ) .
Electronic and Reactivity Profiles
- Electronegativity and Hardness: The nitro group increases absolute hardness (η) compared to amino substituents (), making the target compound less prone to electron transfer reactions .
- Hydrolytic Susceptibility : The 4-nitrobenzoate ester is more hydrolytically labile than tert-butyl carbamates () or silyl-protected hydroxyls () .
Q & A
Q. How can hybrid quantitative-qualitative methods resolve discrepancies in degradation pathway studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
